molecular formula C6H11NO B12930437 6-Methoxy-3-azabicyclo[3.1.0]hexane

6-Methoxy-3-azabicyclo[3.1.0]hexane

Cat. No.: B12930437
M. Wt: 113.16 g/mol
InChI Key: IMKYCWZSCJLQFO-UHFFFAOYSA-N
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Description

6-Methoxy-3-azabicyclo[310]hexane is a heterocyclic organic compound that features a bicyclic structure with a nitrogen atom and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-3-azabicyclo[3.1.0]hexane typically involves the cyclopropanation of suitable precursors. One common method is the intramolecular cyclopropanation of alpha-diazoacetates using transition metal catalysts such as ruthenium (II) or cobalt (II). The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as the Gabriel synthesis or catalytic hydrogenation reactions. These methods are optimized for large-scale production, focusing on cost-efficiency and minimizing the use of expensive reagents .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound.

    Substitution: Commonly involves the replacement of the methoxy group with other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols .

Scientific Research Applications

6-Methoxy-3-azabicyclo[3.1.0]hexane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of antiviral and anticancer drugs.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 6-Methoxy-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction often involves the formation of hydrogen bonds, van der Waals forces, and hydrophobic interactions, leading to changes in the biological activity of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxy-3-azabicyclo[31This functional group can participate in various chemical reactions, making the compound versatile for different research and industrial purposes .

Properties

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

6-methoxy-3-azabicyclo[3.1.0]hexane

InChI

InChI=1S/C6H11NO/c1-8-6-4-2-7-3-5(4)6/h4-7H,2-3H2,1H3

InChI Key

IMKYCWZSCJLQFO-UHFFFAOYSA-N

Canonical SMILES

COC1C2C1CNC2

Origin of Product

United States

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